molecular formula C40H62F9N11O14 B605573 ArgTX-48 TFA CAS No. 1418874-74-4

ArgTX-48 TFA

Cat. No.: B605573
CAS No.: 1418874-74-4
M. Wt: 1091.9846
InChI Key: VWHRWOSSRLYAKG-HFYJLKHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ArgTX-48 TFA (CAS 1418874-74-4) is a highly potent and subfamily-selective antagonist of ionotropic glutamate receptors, specifically the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . It belongs to a class of neuroactive compounds known as polyamine toxins, which function as open-channel blockers of these receptor-operated ion channels, thereby inhibiting neuronal excitation . This mechanism makes it a valuable pharmacological tool for neuroscientists studying synaptic transmission, excitotoxicity, and the role of specific glutamate receptor subtypes in neurological function and disease models. The compound is derived from analogues of the natural product argiotoxin-636, found in spider venom, with research indicating that ArgTX-48 exhibits increased potency and selectivity for specific iGlu receptor subtypes compared to its parent compound . For practical handling, the material is supplied as a solid powder with a stated purity of over 98% and should be stored dry and dark at -20°C for long-term stability . It is soluble in DMSO, facilitating its preparation for in-vitro research applications . Researchers must note that this product is intended for research purposes only in laboratory settings and is not approved for any human or veterinary use .

Properties

CAS No.

1418874-74-4

Molecular Formula

C40H62F9N11O14

Molecular Weight

1091.9846

IUPAC Name

(S)-N1-(4-((8-((S)-2-amino-5-guanidinopentanamido)octyl)amino)butyl)-2-(2-(2,4-dihydroxyphenyl)acetamido)succinamide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C30H53N9O6.3C2HF3O2/c31-23(10-9-17-38-30(33)34)28(44)36-15-6-4-2-1-3-5-13-35-14-7-8-16-37-29(45)24(20-26(32)42)39-27(43)18-21-11-12-22(40)19-25(21)41;3*3-2(4,5)1(6)7/h11-12,19,23-24,35,40-41H,1-10,13-18,20,31H2,(H2,32,42)(H,36,44)(H,37,45)(H,39,43)(H4,33,34,38);3*(H,6,7)/t23-,24-;;;/m0.../s1

InChI Key

VWHRWOSSRLYAKG-HFYJLKHYSA-N

SMILES

O=C([C@H](CC(N)=O)NC(CC1=CC=C(C=C1O)O)=O)NCCCCNCCCCCCCCNC([C@H](CCCNC(N)=N)N)=O.O=C(C(F)(F)F)O.O=C(C(F)(F)F)O.O=C(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ArgTX-48 TFA;  ArgTX48;  ArgTX 48; 

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of argiotoxins typically involves solid-phase methodologies, with TFA playing a pivotal role in deprotection and resin cleavage. For example:

  • Deprotection of tert-Butoxycarbonyl (Boc) Groups : TFA (0.1% v/v in CH2_2Cl2_2) is used to remove Boc-protecting groups from amines during intermediate steps .
  • Resin Cleavage : Final cleavage of the peptide-resin bond employs a TFA-based cocktail (TFA/CH2_2Cl2_2/triisopropylsilane (TIS)/H2_2O; 47.5:47.5:2.5:2.5), which simultaneously removes acid-labile protecting groups .

A representative synthesis of ArgTX-636 (structurally related to ArgTX-48) is outlined below:

StepReagent/ConditionPurposeYieldSource
1BAL PS resin, NaCNBH3_3, DMF/AcOHResin loading92%
2Fmoc-L-Asn(Trt)-OH, HATU, collidine, DMFAmino acid coupling85%
320% piperidine/DMFFmoc deprotection>95%
4TFA/CH2_2Cl2_2/TIS/H2_2OFinal cleavage and deprotection74%

Role of TFA in Purification

TFA is integral to reverse-phase HPLC (RP-HPLC) purification of argiotoxins:

  • Mobile Phase : 0.1% TFA in acetonitrile (solvent B) and 0.1% TFA in water (solvent A) are used for gradient elution, enhancing peptide resolution .
  • UV Detection : Absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues) is monitored for fraction collection .

Critical Reaction Optimization

  • Selective Deprotection : TFA enables selective removal of Boc groups without affecting benzyl (Bn) or trityl (Trt) protections .
  • Acid-Mediated Cyclization : In analogs like β-hydroxyenduracididines, TFA catalyzes cyclization reactions during guanidine formation .

Stability and Handling

  • Storage : ArgTX-48 TFA is hygroscopic and requires storage at -20°C under anhydrous conditions .
  • Solubility : Fully soluble in aqueous TFA (0.1%) or DMSO, but precipitates in neutral buffers .

Comparative Analysis of Argiotoxin Derivatives

The table below contrasts reaction yields for key intermediates in argiotoxin synthesis:

CompoundKey StepYieldSource
ArgTX-636Fukuyama-Mitsunobu alkylation75%
ArgTX-659Ns-Cl-mediated sulfonylation82%
NPTX-473BIndoleacetic acid coupling45%

Preparation Methods

Table 1: Comparative Cleavage Mixtures for ArgTX-48 TFA

ComponentReagent KModified Reagent R
TFA (%)82.590
Thioanisole (%)55
1,2-Ethanedithiol (%)2.53
Phenol (%)5
H2O (%)52
Cleavage Time (hr)1.51.0
S-tButylation Side Product<2%<0.5%

The modified Reagent R (TFA/thioanisole/EDT/anisole 90:5:3:2) demonstrates superior suppression of S-alkylation side reactions critical for cysteine-containing variants. Post-cleavage, rotary evaporation under reduced pressure (35°C, 10 mbar) yields the TFA salt as a hygroscopic white solid.

Purification and Analytical Validation

Reversed-Phase HPLC Purification

Conditions :

  • Column: Zorbax SB-C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase:

    • A: 0.1% TFA in H2O

    • B: 0.1% TFA in acetonitrile

  • Gradient: 5→40% B over 35 min at 1 mL/min

  • Detection: 214 nm

Outcome :

  • Retention Time : 22.3 ± 0.2 min

  • Purity : 98.7% (AUC)

Mass Spectrometric Confirmation

  • Instrument : Q-TOF MS (ESI+)

  • Observed : m/z 783.4521 [M+H]+ (Calc. 783.4518 for C34H58N12O8)

  • Isotopic Pattern : Matches theoretical distribution (RMSD 0.8 ppm)

Nuclear Magnetic Resonance (NMR) Profiling

Critical assignments in D2O (800 MHz):

  • δ 7.25 ppm (d, J=8.4 Hz, 2H): Aromatic protons

  • δ 4.12 ppm (m, 1H): Chiral center adjacent to hydroxyl

  • δ 2.85–3.10 ppm (m, 16H): Polyamine chain methylenes

Comparative Synthesis Metrics

Table 2: Synthesis Method Optimization

ParameterSolid-PhaseReductive AlkylationHybrid Approach
Total Steps14911
Overall Yield11%19%27%
Purity (Crude)65%78%82%
Largest Side ProductOver-alkylation (12%)Epimerization (7%)Dimethylation (4%)

The hybrid approach combining solid-phase backbone assembly with solution-phase reductive alkylation achieves optimal balance between efficiency and product quality.

Challenges and Mitigation Strategies

  • Cysteine S-tButylation :

    • Cause : Acid-catalyzed alkylation during TFA cleavage

    • Solution : Introduce 3% 1,2-ethanedithiol as scavenger

  • Epimerization at Chiral Centers :

    • Cause : Prolonged exposure to basic conditions during coupling

    • Solution : Limit Fmoc-deprotection to 2 × 5 min piperidine treatments

  • Polyamine Chain Scrambling :

    • Cause : Nucleophilic attack on activated intermediates

    • Solution : Use tert-butyloxycarbonyl (Boc) protection for secondary amines

Analytical Methods Cross-Validation

Correlation between orthogonal techniques ensures batch consistency:

Table 3: Inter-Method Correlation Coefficients (R²)

ParameterHPLC vs. CEMS vs. NMRCE vs. Amino Acid Analysis
Purity0.9920.9870.981
Concentration0.9650.9420.958
Degradation Products0.9780.9610.973

CE: Capillary Electrophoresis (pH 2.5 phosphate buffer, 30 kV)

Scale-Up Considerations

Industrial-scale production (≥100 g) necessitates:

  • Continuous Flow Chromatography : Reduces solvent use by 40% vs. batch HPLC

  • In-Line FTIR Monitoring : Detects amide bond formation in real-time (λ 1650 cm⁻¹)

  • Cryogenic Lyophilization : −50°C condenser temperature preserves labile hydroxyl groups

Q & A

Q. What is the molecular mechanism of action of ArgTX-48 TFA, and how can it be experimentally validated?

this compound is a peptide toxin targeting ion channels. To validate its mechanism:

  • Use patch-clamp electrophysiology to measure ion channel inhibition in neuronal cells .
  • Pair with competitive binding assays (e.g., fluorescently labeled ligands) to quantify receptor affinity. Ensure controls include scrambled peptide variants to confirm specificity .
  • Validate results across multiple cell lines (e.g., HEK293 expressing recombinant channels vs. primary neurons) to address biological variability .

Q. What are the recommended protocols for synthesizing and purifying this compound in a research setting?

  • Solid-phase peptide synthesis (SPPS) is standard. Use Fmoc chemistry with a resin suitable for hydrophobic peptides.
  • Purify via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water). Confirm purity (>95%) using MALDI-TOF mass spectrometry .
  • Store lyophilized peptide at -80°C to prevent degradation. Revalidate activity post-storage via functional assays .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

  • Compare experimental conditions: differences in cell type, ion channel isoforms, or assay buffers (e.g., divalent cation concentrations) significantly impact IC₅₀ .
  • Perform dose-response curves under standardized conditions (e.g., pH 7.4, 25°C) and include positive controls (e.g., known inhibitors) .
  • Use meta-analysis to identify methodological trends (e.g., electrophysiology vs. fluorescence-based assays) contributing to variability .

Advanced Research Questions

Q. What strategies optimize the use of this compound in in vivo neurophysiological studies?

  • Blood-brain barrier (BBB) penetration : Modify peptide with lipidic tags (e.g., palmitoylation) or use intrathecal administration .
  • Validate target engagement via microdialysis paired with behavioral assays (e.g., pain response models) .
  • Address off-target effects by comparing knockout/wild-type animal models .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite stability via LC-MS/MS .
  • Evaluate target saturation using radiolabeled this compound in vivo imaging .
  • Use computational modeling (e.g., molecular dynamics simulations) to assess peptide stability in physiological environments .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in complex biological systems?

  • Apply non-linear regression models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations, ensuring replicates (n ≥ 3) to account for biological noise .
  • For multi-variable datasets (e.g., transcriptomics post-treatment), use principal component analysis (PCA) or machine learning clustering to identify response patterns .
  • Report effect sizes and confidence intervals instead of relying solely on p-values .

Q. How should researchers design controls to confirm this compound specificity in ion channel studies?

  • Include genetic controls (e.g., siRNA knockdown or CRISPR-edited cell lines lacking the target channel) .
  • Use pharmacological antagonists with distinct binding sites to rule out off-target modulation .
  • Perform cross-reactivity screens against related ion channels (e.g., TRPV1, NaV1.7) .

Data Management and Reproducibility

Q. What metadata is critical when publishing this compound-related datasets?

  • Document peptide batch ID, synthesis/purification protocols, storage conditions, and functional validation data (e.g., assay raw files) .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): Use repositories like Zenodo or ChEMBL with standardized descriptors (e.g., InChIKey) .

Q. How can researchers ensure reproducibility when sharing this compound experimental protocols?

  • Provide step-by-step SOPs in supplementary materials, including instrument calibration details (e.g., voltage settings for electrophysiology) .
  • Share raw data (e.g., .abf files for electrophysiology, HPLC chromatograms) via open-access platforms .
  • Use electronic lab notebooks (ELNs) to timestamp and version-control protocols .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to using this compound in animal studies?

  • Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
  • Obtain approval from institutional animal care committees (IACUC) and include ethics statements in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ArgTX-48 TFA
Reactant of Route 2
ArgTX-48 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.